1-methyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-carboxamide
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Overview
Description
1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes a pentafluorobenzyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Pentafluorobenzyl Group: The pentafluorobenzyl group can be synthesized using 2,3,4,5,6-pentafluorobenzyl bromide.
Pyrazole Ring Formation: The pyrazole ring is formed through cyclization reactions involving hydrazones and other intermediates.
Coupling Reactions: The final step involves coupling the pentafluorobenzyl group with the pyrazole ring under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-CARBOXAMIDE can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Scientific Research Applications
1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzyl bromide: A precursor used in the synthesis of the compound.
Indole Derivatives: Compounds with similar biological activities and applications.
Other Pyrazole Derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of a pentafluorobenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10F5N5O |
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Molecular Weight |
371.26 g/mol |
IUPAC Name |
1-methyl-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H10F5N5O/c1-24-5-7(4-21-24)15(26)22-9-2-3-25(23-9)6-8-10(16)12(18)14(20)13(19)11(8)17/h2-5H,6H2,1H3,(H,22,23,26) |
InChI Key |
GBXGHWBHBYDTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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